Loperamide-d6
Description
Fundamental Principles of Isotopic Labeling in Organic Molecules
Isotopic labeling is a technique that introduces isotopes into molecules to track their journey through chemical or biological systems. creative-proteomics.commusechem.com This process can involve either stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes. musechem.commetwarebio.com The fundamental principle lies in the fact that isotopically labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by their mass. metwarebio.com This allows researchers to follow the labeled molecule through various processes using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.orgmetwarebio.com The incorporation of these isotopes can be achieved through two primary methods: synthesizing the compound using commercially available isotope-containing precursors or through hydrogen/deuterium exchange reactions for deuterium-labeled molecules. symeres.comresearchgate.net
Significance of Deuterium Substitution in Chemical and Biomedical Investigations
Deuterium (²H or D), a stable isotope of hydrogen, has gained significant attention in pharmaceutical research. medchemexpress.com Replacing hydrogen with deuterium is a minimal structural change that can have a substantial impact on a drug's characteristics. nih.gov This substitution can alter the metabolic stability of a compound, often leading to reduced clearance rates and extended half-lives. symeres.comnih.gov This "kinetic isotope effect" can be exploited to study metabolic pathways, bioavailability, and drug interactions. symeres.comontosight.ai The use of deuterium-labeled compounds is particularly effective in reducing certain metabolic reactions, which can improve the pharmacokinetic profile of a drug. nih.gov
Evolution of Labeled Analogs as Indispensable Research Tools
The application of isotopically labeled compounds in research has evolved significantly over the past few decades. acs.orgmoravek.com Initially used as simple tracers, their application has expanded to play a crucial role in various stages of drug discovery and development. medchemexpress.comacs.org Today, they are indispensable for a wide range of applications, including identifying and understanding chemical and biological processes, studying reaction mechanisms and kinetics, and developing sensitive analytical techniques. symeres.com The combination of stable isotope labeling with advanced analytical instrumentation has allowed for the rapid acquisition and interpretation of data, furthering their integration into absorption, distribution, metabolism, and excretion (ADME) studies. acs.org
Overview of Loperamide-d6 as a Designated Isotopic Standard and Tracer
This compound is a stable isotope-labeled version of Loperamide (B1203769), an antidiarrheal agent. medchemexpress.commedchemexpress.com In this compound, six hydrogen atoms have been replaced with deuterium atoms. synzeal.com This labeling makes it an ideal internal standard for the quantification of Loperamide in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). chemicalbook.comoup.com Its use as an internal standard allows for precise and accurate measurement of Loperamide concentrations in pharmacokinetic studies, helping researchers understand how the drug is absorbed, distributed, metabolized, and excreted in the body. musechem.comsci-hub.se
Chemical Profile of Loperamide and its Deuterated Analog
| Property | Loperamide | This compound |
| Chemical Name | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-bis(trideuteriomethyl)butanamide |
| Molecular Formula | C₂₉H₃₃ClN₂O₂ | C₂₉H₂₇D₆ClN₂O₂ |
| Molecular Weight | 477.04 g/mol | 483.1 g/mol |
| CAS Number | 53179-11-6 | 1189574-93-3 (Free Base) |
Data sourced from multiple references. synzeal.compharmaffiliates.comnih.gov
This compound in Research Applications
Quantitative Analysis
This compound is extensively used as an internal standard in the quantitative analysis of loperamide in various biological matrices, such as plasma and saliva. sci-hub.seresearchgate.net In a study developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining loperamide levels, this compound was used as the internal standard to ensure the accuracy and precision of the measurements. sci-hub.se The method was validated for a linear range of 100 to 1,000 ng/mL. oup.com
Research Findings from a Study on Loperamide Quantification
| Parameter | Finding |
| Method | Gas Chromatography Mass Spectrometry (GC-MS) |
| Internal Standard | This compound |
| Matrix | Postmortem whole blood |
| Linear Calibration Range | 100 to 1,000 ng/mL |
| Recovery of Loperamide | 31% |
| Recovery of this compound | 36% |
This table summarizes findings from a study on the quantification of loperamide. oup.comresearchgate.net
Pharmacokinetic Studies
The use of this compound is crucial in pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of loperamide. musechem.com Due to loperamide's low bioavailability and extensive first-pass metabolism, sensitive analytical methods employing a stable isotope-labeled internal standard like this compound are necessary to accurately determine its concentration in biological fluids. sci-hub.sedaneshyari.com These studies are vital for understanding the drug's behavior in the body. daneshyari.com
Properties
Molecular Formula |
C29H27D6ClN2O2 |
|---|---|
Molecular Weight |
483.07 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Loperamide D6
Strategic Approaches for Deuterium (B1214612) Labeling within Pharmaceutical Entities
Strategic deuterium labeling in pharmaceuticals is often aimed at specific sites within the molecule. This is particularly important when the labeled compound is intended for use in drug metabolism and pharmacokinetic (DMPK) studies, where understanding metabolic pathways is crucial. acs.orgsymeres.com By placing deuterium atoms at metabolically labile positions (soft spots), researchers can study the kinetic isotope effect, which can influence the rate of metabolic transformation. symeres.comnih.govnih.gov For analytical standards like Loperamide-d6, the labeling strategy focuses on achieving a stable and significant mass difference from the unlabeled analyte, typically a difference of three or more mass units for small molecules. acanthusresearch.com The deuterium atoms should ideally be placed at positions that are not prone to back-exchange with hydrogen under the conditions of the analytical method. acanthusresearch.com In the case of this compound, the six deuterium atoms are typically incorporated into the N,N-dimethyl groups of the butanamide moiety. synzeal.comnih.govnih.gov This specific labeling pattern ensures a clear mass difference and minimizes the likelihood of deuterium exchange under typical analytical conditions.
Chemical Synthesis Pathways for the Production of this compound
The synthesis of this compound involves introducing six deuterium atoms into the N,N-dimethyl groups of loperamide (B1203769). While the exact detailed synthetic route for this compound may vary depending on the manufacturer or specific research needs, it generally follows or adapts established synthetic pathways for unlabeled loperamide, incorporating deuterated precursors at the appropriate step.
Loperamide itself is synthesized through reactions involving 4-(4-chlorophenyl)-4-hydroxypiperidine and a synthon providing the 2,2-diphenylbutanamide moiety. wikipedia.orggoogle.com One common approach involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with a reactive species derived from 3,3-diphenyldihydrofuran-2(3H)-one or related precursors. wikipedia.orggoogle.com
To synthesize this compound with deuterium on the N,N-dimethyl groups, a key deuterated building block would be bis(trideuteriomethyl)amine or a derivative thereof. This deuterated amine would be incorporated during the formation of the amide bond.
A generalized synthetic approach could involve:
Synthesis of a key intermediate containing the 2,2-diphenylbutanoic acid structure.
Activation of the carboxylic acid function (e.g., formation of an acid chloride or activated ester).
Reaction of the activated intermediate with bis(trideuteriomethyl)amine or a salt thereof to form the deuterated amide bond.
Coupling of the resulting 2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide derivative with 4-(4-chlorophenyl)-4-hydroxypiperidine. This coupling typically involves a nucleophilic substitution reaction. google.com
Alternatively, a synthesis could involve building the molecule around a pre-formed deuterated N,N-dimethylamine component. For instance, a precursor containing the piperidine (B6355638) and diphenylbutanol moieties could be reacted with a fragment incorporating the deuterated dimethylamine (B145610) and the butanamide linkage.
Given that this compound is often synthesized as the hydrochloride salt, the final step would likely involve treatment with hydrochloric acid. nih.govmedchemexpress.com
While specific detailed synthetic procedures for this compound are not extensively detailed in readily available public literature beyond general descriptions and patents for unlabeled loperamide, the principles of incorporating deuterated building blocks into established synthetic routes are standard practice in the synthesis of stable isotope-labeled standards. acanthusresearch.com
Spectroscopic and Chromatographic Characterization Techniques for Synthesized Labeled Analogs
Characterization of synthesized this compound is crucial to confirm its structure, verify the extent and position of deuterium incorporation, and assess its purity. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose. rsc.org
NMR spectroscopy is a powerful tool for confirming the structure of organic molecules and, importantly for labeled compounds, verifying the position and extent of isotopic enrichment. rsc.org While routine ¹H NMR would show the disappearance or significant reduction in intensity of the signals corresponding to the protons that have been replaced by deuterium, ²H NMR spectroscopy directly detects deuterium nuclei. rsc.org
¹H NMR can also be used to assess the level of residual unlabeled or partially labeled species by carefully examining the region where the original proton signals of the methyl groups appeared. The absence or very low intensity of these signals indicates high deuterium incorporation.
Mass spectrometry (MS) is indispensable for verifying the molecular weight of this compound and assessing its isotopic purity. rsc.org The incorporation of six deuterium atoms increases the molecular weight of loperamide (C₂₉H₃₃ClN₂O₂) by 6 atomic mass units. The theoretical monoisotopic mass of unlabeled loperamide is approximately 476.22 Da (for the free base). uni.lu The theoretical monoisotopic mass of this compound (C₂₉H₂₇D₆ClN₂O₂) is approximately 482.26 Da. nih.gov
In a mass spectrum of this compound, the molecular ion peak (or a characteristic fragment ion peak) will be observed at a mass-to-charge ratio (m/z) corresponding to the deuterated species. For instance, the protonated molecule ([M+H]⁺) of unlabeled loperamide is expected around m/z 477.23. uni.lu For this compound free base, the [M+H]⁺ peak would be expected around m/z 483.26. nih.gov If analyzed as the hydrochloride salt, the molecular weight and corresponding m/z values would be higher due to the addition of HCl. nih.govmedchemexpress.com
High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, allowing for the confirmation of the elemental composition of the deuterated molecule. rsc.org
Furthermore, MS is used to assess isotopic purity by examining the isotopic cluster around the molecular ion peak. The presence of peaks at lower m/z values, corresponding to species with fewer than six deuterium atoms (e.g., d5, d4, etc.), indicates incomplete deuteration. The relative intensities of these peaks provide a measure of the isotopic distribution and the percentage of the desired d6 species. rsc.org
An example of mass spectral data for a deuterated compound (though not this compound specifically) shows how MS can reveal the presence of different deuterated species. For a d3-labeled compound, ESI-MS analysis showed [M+H]⁺ peaks corresponding to d3, d2, d1, and d0 species, with their ion intensities reflecting the isotopic distribution. nih.gov
HPLC is a standard technique used to assess the chemical purity of synthesized compounds, including labeled pharmaceuticals. rsc.orgshu.ac.uk HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
For this compound, HPLC is used to determine the presence and levels of chemical impurities, such as unreacted starting materials, synthetic byproducts, or degradation products. A suitable HPLC method, typically reversed-phase HPLC, is developed and validated to ensure adequate separation of this compound from potential impurities. plos.org
The purity is determined by integrating the peak area corresponding to this compound in the chromatogram and comparing it to the total area of all detected peaks (excluding solvent peaks). A high percentage of the total peak area attributed to this compound indicates high chemical purity.
Coupling HPLC with MS (HPLC-MS) is a powerful combination for both purity assessment and identification of impurities based on their mass. rsc.orgshu.ac.ukplos.org HPLC-UV detection is also commonly used for quantification and purity analysis if the molecule has a chromophore absorbing in the UV-Vis range. acs.orgresearchgate.net
Advanced Analytical Applications of Loperamide D6
Development of Quantitative Bioanalytical Methods Utilizing Loperamide-d6 as an Internal Standard
The accurate and precise quantification of loperamide (B1203769) and its metabolites in biological matrices is crucial for pharmacokinetic studies, forensic toxicology, and clinical research. nih.govdaneshyari.comnih.gov this compound is widely employed as an internal standard in these applications, primarily in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and, to a lesser extent, gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov Its isotopic label ensures that it behaves similarly to loperamide throughout the analytical process, from sample extraction to detection, thereby improving the reliability of the quantitative results. europa.euscispace.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Loperamide and Metabolite Quantification
LC-MS/MS is a powerful technique for the quantification of loperamide and its metabolites in complex biological samples due to its sensitivity, selectivity, and speed. nih.govdaneshyari.complos.orgnih.gov The development of robust LC-MS/MS methods utilizing this compound involves careful optimization of both chromatographic separation and mass spectrometric detection parameters.
Optimization of Chromatographic Separation Parameters (e.g., mobile phase, stationary phase)
Chromatographic separation is essential to resolve loperamide and its metabolites from endogenous matrix components and potential interferences before they enter the mass spectrometer. europa.eu Reversed-phase liquid chromatography is commonly used for loperamide analysis. Various stationary phases and mobile phase compositions have been explored to achieve optimal separation and peak shape.
One reported method utilized an Atlantis dC18 column (2.1 mm × 20 mm, 3 µm particle size) with a gradient mobile phase consisting of methanol (B129727) and 0.1% formic acid in ammonium (B1175870) acetate. plos.orgnih.gov Another method employed a ZORBAX SB-C18 column (2.1mm × 150mm × 5μm) at 35°C with a mobile phase of acetonitrile/0.1% formic acid (60:40 v/v) at a flow rate of 0.4 mL/min. researchgate.net An isocratic elution system using an ACE C18 column (50 mm × 2.1 mm, 5 µm) with water/methanol/formic acid (30:70:0.1%, v/v) at a flow rate of 0.75 ml/min has also been described, achieving retention times of 0.3 min for both loperamide and this compound. daneshyari.comsci-hub.se The choice of stationary phase chemistry (e.g., C18) and particle size affects resolution and analysis time. daneshyari.complos.orgnih.govresearchgate.netsci-hub.se Mobile phase composition, including the organic solvent (methanol or acetonitrile), aqueous component, and acidic modifier (formic acid), is optimized to ensure adequate retention and peak shape for the analytes and the internal standard. daneshyari.complos.orgnih.govresearchgate.netsci-hub.se Flow rate and column temperature are also critical parameters that are adjusted to achieve the desired chromatographic performance and analysis time. daneshyari.comresearchgate.netsci-hub.se
Tuning of Mass Spectrometric Detection Parameters (e.g., Multiple Reaction Monitoring, ion transitions)
Tandem mass spectrometry, particularly operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for the detection of loperamide and this compound. nih.govplos.orgchromatographyonline.com This involves selecting specific precursor ions and their characteristic product ions. For loperamide, a common precursor ion is the protonated molecule [M+H]+ at m/z 477. plos.orgresearchgate.netsci-hub.senih.gov Fragment ions such as m/z 266.3 and m/z 210.2 are frequently monitored as transitions for quantification and qualification of loperamide. plos.orgresearchgate.net For this compound, with six deuterium (B1214612) atoms incorporated, the precursor ion is typically observed at m/z 483 ([M+H]+). sci-hub.se A corresponding product ion, such as m/z 272, is monitored for the internal standard. sci-hub.se
MRM transitions are carefully selected to minimize interference from matrix components and other analytes. nih.govplos.orgchromatographyonline.com The ratio of responses between two different MRM transitions for the same compound can be used as an identification criterion. nih.gov Parameters such as ion spray voltage, source temperature, drying gas flow, and collision energy are tuned to maximize the signal intensity of the selected ions. sci-hub.se
Table 1: Example LC-MS/MS MRM Transitions for Loperamide and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
| Loperamide | 477.3 | 266.3 | Quantifier |
| Loperamide | 477.3 | 210.2 | Qualifier |
| This compound | 483 | 272 | Internal Std. |
Note: Specific m/z values may vary slightly depending on the instrument and tuning.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Loperamide Quantification
While LC-MS/MS is the predominant technique for loperamide bioanalysis, GC-MS methods have also been developed, particularly in forensic toxicology settings where GC-MS is a widely available and established technique. researchgate.netnih.govsigmaaldrich.comsigmaaldrich.com this compound can also serve as an internal standard in GC-MS methods for loperamide quantification. researchgate.netnih.govoup.com
Derivatization Strategies for Enhanced Volatility and Detection
Loperamide is a relatively large and polar molecule, which can make it less volatile for GC analysis. Derivatization can be employed to improve its volatility and thermal stability, making it more amenable to GC separation and subsequent MS detection. While specific derivatization strategies for loperamide in GC-MS are not extensively detailed in the provided search results, derivatization is a common practice in GC-MS for various analytes to enhance their chromatographic behavior and detection properties. Examples of derivatization agents used in GC-MS for other compounds include silylation agents or alkylation agents, which can reduce polarity and increase volatility. researchgate.net The choice of derivatization strategy depends on the chemical structure of the analyte and the desired analytical outcome.
Optimization of GC Separation and MS Detection
Optimization of GC-MS methods for loperamide involves selecting appropriate capillary columns, temperature programs, carrier gas flow rates, and MS detection parameters. A reported GC-MS method for loperamide quantification in whole blood achieved an 11-minute run time. researchgate.netnih.gov This method utilized this compound as an internal standard and involved liquid-liquid extraction. researchgate.netnih.gov Detection was performed by mass spectrometry, likely in selected ion monitoring (SIM) or scan mode, monitoring characteristic ions for loperamide and this compound. researchgate.netnih.govoup.com For GC-MS, electron ionization (EI) is a common ionization technique, which typically produces characteristic fragmentation patterns used for identification and quantification. The optimization of MS detection involves selecting the most abundant and specific ions for monitoring to ensure selectivity and sensitivity. researchgate.netnih.govoup.com The co-elution of Loperamide and this compound in the GC system, while being distinguishable by their mass fragments, is crucial for the internal standard to compensate for variations in injection volume and ionization efficiency. oup.com
Table 2: Performance Data from a GC-MS Method for Loperamide Quantification
| Parameter | Result | Citation |
| LOD/Decision Point | 100 ng/mL (CV 8.40%) | researchgate.netnih.gov |
| Linear Range | 100 to 1,000 ng/mL | researchgate.netnih.gov |
| Intra-day Precision | 8.53% CV (n=27) | researchgate.netnih.gov |
| Inter-day Precision | 8.87% CV (n=36) | researchgate.netnih.gov |
| Reproducibility | 10.84% CV (Standard Addition) | researchgate.netnih.gov |
| Dilution Integrity | 13.9% CV (2x and 4x dilution) | researchgate.netnih.gov |
| Loperamide Recovery | 31% | researchgate.netnih.gov |
| This compound Recovery | 36% | researchgate.netnih.gov |
Other Chromatographic and Spectrometric Approaches Employing this compound
This compound is frequently employed as an internal standard in chromatographic methods coupled with mass spectrometry for the quantification of loperamide. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly published method for loperamide analysis, gas chromatography-mass spectrometry (GC/MS) has also been utilized, particularly in forensic toxicology for quantifying loperamide in postmortem whole blood. researchgate.netoup.comoup.comnih.gov In these applications, this compound is added to samples at a known concentration to serve as a reference for the quantification of the native loperamide. The co-elution of loperamide and this compound in chromatographic systems, combined with their distinct mass-to-charge ratios in the mass spectrometer, allows for accurate and precise measurement of loperamide concentrations even in complex biological matrices. researchgate.netoup.comoup.com Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is another spectrometric technique where this compound has been used as an internal standard for analyzing loperamide distribution in tissues, such as brain sections.
Comprehensive Validation Principles for Labeled Internal Standard Assays in Research Matrices
The use of labeled internal standards like this compound in quantitative analytical methods necessitates rigorous validation to ensure the reliability and accuracy of the results obtained from research matrices. Validation principles typically follow guidelines established by regulatory bodies, covering various parameters to demonstrate the method's suitability for its intended purpose. daneshyari.com
Assessment of Specificity and Selectivity against Endogenous Interferents
Specificity and selectivity are critical aspects of method validation when using this compound as an internal standard. This involves demonstrating that the method can uniquely identify and quantify loperamide and this compound in the presence of other components in the research matrix, including endogenous compounds and potential exogenous substances. researchgate.netoup.comoup.comdaneshyari.com Studies assessing specificity typically involve analyzing blank matrix samples from multiple individual sources to ensure no significant interfering peaks are observed at the retention times and mass transitions of loperamide and this compound. researchgate.netoup.comoup.comdaneshyari.com Interference from commonly encountered analytes or metabolites, such as desmethylloperamide, is also evaluated. researchgate.netoup.comoup.com Acceptable criteria often require that the response in blank samples is less than a certain percentage (e.g., 20% for the analyte and 5% for the internal standard) of the lower limit of quantification (LLOQ). daneshyari.com
Establishment of Linearity and Dynamic Range for Calibration Curves
Establishing the linearity and dynamic range of the calibration curve is essential for accurate quantification using this compound. Calibration curves are constructed by plotting the peak area ratio of loperamide to this compound against the known concentrations of loperamide in a series of calibration standards prepared in the relevant research matrix. oup.comoup.comdaneshyari.comsci-hub.se The dynamic range represents the concentration interval over which a linear relationship between the response ratio and concentration is established and maintained. oup.comoup.comdaneshyari.comsci-hub.se Linear regression analysis is typically applied, and the correlation coefficient (r or R²) is used to assess linearity, with values typically expected to be 0.99 or greater. oup.comoup.comsci-hub.seuiowa.edu Weighted least-squares linear regression is often employed to provide a better fit across the entire concentration range. sci-hub.se The lowest concentration on the calibration curve is defined as the LLOQ, which must meet specific accuracy and precision criteria. oup.comoup.comdaneshyari.comsci-hub.se
Determination of Accuracy and Precision (Within-Run and Between-Run Variability)
Accuracy and precision are fundamental parameters evaluated during validation to assess the reliability of the quantitative method employing this compound. Accuracy refers to the closeness of measured values to the true concentration, while precision describes the reproducibility of the measurements. researchgate.netoup.comoup.comdaneshyari.com Both within-run (intra-day) and between-run (inter-day) variability are determined by analyzing quality control (QC) samples prepared at different concentration levels within the dynamic range. researchgate.netoup.comoup.comdaneshyari.comsci-hub.se
Within-run precision and accuracy are assessed by analyzing replicate QC samples within a single analytical batch. daneshyari.comsci-hub.se Between-run precision and accuracy are evaluated by analyzing QC samples in multiple independent runs conducted on different days. daneshyari.comsci-hub.se The results are typically expressed as percent accuracy and percent coefficient of variation (%CV) or relative standard deviation (RSD). researchgate.netoup.comoup.comsci-hub.se Acceptance criteria for accuracy and precision in bioanalytical methods are generally specified in regulatory guidelines. daneshyari.com
| Validation Parameter | Matrix | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Within-Run Accuracy (%) | Between-Run Accuracy (%) |
| Precision & Accuracy | Plasma | < 8.7 sci-hub.se | < 8.7 sci-hub.se | 94-105 sci-hub.se | 94-105 sci-hub.se |
| Precision & Accuracy | Saliva | < 11.4 sci-hub.se | < 11.4 sci-hub.se | 94-105 sci-hub.se | 94-105 sci-hub.se |
| Precision & Accuracy | Whole Blood | 8.53 researchgate.netoup.comoup.comnih.gov | 8.87 researchgate.netoup.comoup.comnih.gov | 103 researchgate.netoup.comoup.comnih.gov | 105 researchgate.netoup.comoup.comnih.gov |
Evaluation of Recovery Efficiencies and Matrix Effects in Diverse Research Sample Types
Recovery and matrix effects are crucial parameters to assess when analyzing loperamide using this compound in diverse research sample types. Recovery refers to the efficiency of the extraction procedure in isolating the analyte and internal standard from the matrix. researchgate.netoup.comoup.comdaneshyari.com Matrix effects, on the other hand, refer to the influence of co-eluting matrix components on the ionization efficiency of the analyte and internal standard in the mass spectrometer. researchgate.netoup.comoup.comdaneshyari.com
The use of a stable isotope-labeled internal standard like this compound is intended to compensate for matrix effects and variations in recovery, assuming the analyte and internal standard behave similarly during sample processing and ionization. researchgate.netoup.comoup.com Recovery is typically determined by comparing the analytical response of pre-extraction spiked samples to that of post-extraction spiked samples. researchgate.netoup.comoup.com Matrix effects are evaluated by comparing the response of post-extraction spiked samples to that of neat solutions containing the analyte and internal standard at the same concentrations. researchgate.netoup.comoup.com Significant matrix effects can lead to inaccurate results if not adequately compensated for by the internal standard. researchgate.netoup.comoup.com
In one study, the recovery of loperamide and this compound in whole blood was determined to be 31% and 36%, respectively. researchgate.netoup.comoup.com Matrix suppression or enhancement was also evaluated, showing minimal effects at higher concentrations but some suppression at lower concentrations. researchgate.netoup.comoup.com The consistent recovery and similar matrix effects for both loperamide and its labeled analog are indicative of the effectiveness of this compound as an internal standard in compensating for these factors.
Stability Investigations of Loperamide and this compound in Solution and Prepared Research Samples
Stability investigations are conducted to ensure that loperamide and this compound are stable under various storage and handling conditions relevant to research samples and stock solutions. oup.comoup.comdaneshyari.comsci-hub.se This includes assessing stability in stock solutions, working solutions, and processed research samples under different temperature and time conditions (e.g., freeze-thaw cycles, short-term storage at room temperature, long-term storage at low temperatures, and stability in the autosampler). oup.comoup.comdaneshyari.comsci-hub.se
Stability is typically evaluated by comparing the concentrations of QC samples stored under specific conditions to those of freshly prepared standards or QC samples. oup.comoup.comdaneshyari.comsci-hub.se The analyte and internal standard are considered stable if the results are within acceptable limits of accuracy and precision compared to the nominal concentrations or initial measurements. oup.comoup.comdaneshyari.comsci-hub.se For instance, stability studies might assess the percentage change in concentration over time at a specific temperature. oup.comoup.comsci-hub.se The observed analyte-to-internal standard response ratio is often used in stability assessments to account for potential variations in the analytical system. oup.comoup.com
Short-Term and Long-Term Stability
Short-term stability of Loperamide and this compound in spiked plasma has been examined at room temperature for periods up to 20 hours. sci-hub.se Long-term stability has been assessed for spiked plasma samples stored at -40°C for up to 6 months. sci-hub.se Stock solutions of this compound hydrochloride are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month, with sealed storage away from moisture advised. medchemexpress.com General stability under various conditions, including room temperature and deep freeze, has also been reported for analytes including Loperamide and this compound. researchgate.net In one study, the stability, assessed by the analyte-to-internal standard response, showed a coefficient of variation (CV) of 6.59%. researchgate.netnih.gov
Freeze-Thaw Stability
The stability of this compound through multiple freeze-thaw cycles is an important factor for sample handling. Studies have investigated freeze-thaw stability over several cycles. One method involved testing stability over five freeze-thaw cycles by thawing samples from a frozen state at room temperature for one hour and then refreezing them for 24 hours at -40°C. sci-hub.se Another approach evaluated stability over three freeze and thaw cycles for validation samples stored at -30°C, with a recommendation to store at -70°C if instability is observed at the higher temperature. uop.edu.jo Analytes, including Loperamide and its deuterated analog, have been reported as stable under freeze-thaw conditions. researchgate.net Stability has been specifically noted for up to five freeze-thaw cycles for up to 28 days. zu.edu.pk
Post-Preparative Stability (Autosampler Stability)
The stability of processed samples in the autosampler is crucial for high-throughput analysis. Investigations into post-preparative stability, also known as autosampler stability, have been conducted for injectable processed samples. Stability for up to 48 hours under autosampler cooling has been reported. sci-hub.se Another study determined the stability of processed samples maintained at 15°C in the autosampler for periods of 0.0 and 24.0 hours. uop.edu.jo General stability under autosampler conditions has been indicated. researchgate.net Furthermore, processed sample stability has been evaluated over 3 and 8 days, with the extract demonstrating stability for up to one week. forensicresources.org
Application in Complex Biological Research Matrix Analysis
This compound is widely applied as an internal standard in the analysis of Loperamide in various complex biological matrices, supporting research in pharmacokinetics, metabolism, and toxicology. sci-hub.seresearchgate.netresearchgate.netnih.govforensicresources.orgresearchgate.netmedchemexpress.com
Analysis in In Vitro Systems (e.g., cell cultures, microsomes, S9 fractions)
While specific studies detailing the use of this compound as an internal standard in cell cultures, microsomes, or S9 fractions were not explicitly found in the search results, its established role as a stable isotope-labeled internal standard for Loperamide in bioanalysis strongly supports its applicability in such in vitro systems. Quantitative analysis of compounds in in vitro samples like cultured cells and cell culture medium frequently employs LC-MS/MS with internal standards to ensure accurate determination of concentrations and metabolic profiles. nih.gov The principles of using stable isotope-labeled internal standards are directly transferable to these research matrices when quantifying Loperamide or studying its metabolism in vitro.
Quantification in Animal Biological Fluids and Tissues
This compound is utilized for the quantification of Loperamide in biological fluids and tissues from animal studies. This application is essential for pharmacokinetic and toxicokinetic evaluations. Methods employing this compound as an internal standard have been developed for the quantification of Loperamide in matrices such as postmortem whole blood and other biological specimens. researchgate.netnih.gov Analysis in liver tissue has also been reported. forensicresources.org The use of stable isotope-labeled internal standards is a common practice in the bioanalysis of various compounds, including protein therapeutics, in animal studies to ensure reliable quantification in complex biological matrices.
Data Tables:
Based on the search results, the following tables summarize some of the reported stability and recovery data for Loperamide and this compound when used in bioanalytical methods.
| Stability Condition | Matrix | Analyte(s) | Duration | Temperature | Key Finding | Source |
| Short-Term Stability | Spiked Plasma | Loperamide, this compound | 20 hours | Room Temperature | Stability examined | sci-hub.se |
| Long-Term Stability | Spiked Plasma | Loperamide, this compound | 6 months | -40°C | Stability examined | sci-hub.se |
| Stock Solution Storage | Solution | This compound HCl | 6 months | -80°C | Recommended storage | medchemexpress.com |
| Stock Solution Storage | Solution | This compound HCl | 1 month | -20°C | Recommended storage (sealed, away from moisture) | medchemexpress.com |
| Freeze-Thaw Stability | Samples | Analytes | 5 cycles | Room Temp (thaw), -40°C (freeze) | Stability over cycles examined | sci-hub.se |
| Freeze-Thaw Stability | Samples | Analytes | 3 cycles | -30°C (-70°C if unstable) | Stability over cycles examined | uop.edu.jo |
| Freeze-Thaw Stability | Samples | Analytes | Up to 28 days | Not specified | Stable up to five cycles | zu.edu.pk |
| Post-Preparative Stability | Processed Samples | Analytes | 48 hours | Autosampler Cooling | Stability examined | sci-hub.se |
| Post-Preparative Stability | Processed Samples | Analytes | 24 hours | 15°C | Stability examined | uop.edu.jo |
| Processed Sample Stability | Extract | Loperamide, Methadone-d9 | Up to 8 days | Not specified | Extract stable for up to 1 week | forensicresources.org |
| Analytical Parameter | Matrix | Analyte(s) | Result | Source |
| Stability (Analyte-IS Response) | Not specified | Loperamide, this compound | 6.59% CV | researchgate.netnih.gov |
| Recovery | Whole Blood | Loperamide | 31% | researchgate.netnih.govresearchgate.net |
| Recovery | Whole Blood | This compound | 36% | researchgate.netnih.govresearchgate.net |
| Extraction Efficiency | Human Plasma | Loperamide | 72.06 ± 1.50% (range 70.7-73.7%) | researchgate.net |
| Extraction Efficiency | Human Plasma | This compound | 67.97 ± 12.8% (range 64.9-88.8%) | researchgate.net |
Investigation of Loperamide Metabolism and Pharmacokinetics Using Deuterated Analogs Non Clinical Focus
Application of Loperamide-d6 in In Vitro Metabolic Stability Studies
In in vitro metabolic stability studies, deuterated internal standards like this compound are essential for accurate quantification of the test compound's depletion over time when incubated with metabolically active systems such as liver microsomes or hepatocytes. Their isotopic label allows them to be distinguished from the non-labeled drug and metabolites by mass spectrometry, while their similar chemical properties ensure they behave analogously during sample preparation and analysis, compensating for potential variations.
Microsomal Metabolism Investigations and Clearance Rate Determination
Hepatocyte Incubation Studies for Metabolite Profiling
Hepatocytes, representing whole liver cells, offer a more complete model for in vitro metabolism studies as they contain a wider array of enzymes and metabolic pathways, including Phase I and Phase II metabolism. Incubating a compound with hepatocytes allows for the identification and profiling of a broader range of metabolites. Loperamide (B1203769) is metabolized in the liver, primarily via the cytochrome P450 pathway, to form N-demethyl loperamide nih.govfda.gov. Hepatocyte incubation studies are valuable for identifying these and other potential metabolites. The use of this compound as an internal standard in the analytical workflow (typically LC-MS/MS) facilitates the accurate quantification of both the parent drug and its generated metabolites in hepatocyte incubation samples researchgate.netd-nb.infogsconlinepress.compensoft.net. While the search results describe metabolite identification in hepatocytes for other compounds d-nb.infogsconlinepress.compensoft.net, specific detailed metabolite profiling data for Loperamide using this compound in hepatocyte studies were not found.
Elucidation of Cytochrome P450 Enzyme Contributions (e.g., CYP3A4, CYP2C8) to Loperamide Metabolism
Identifying the specific enzymes responsible for a drug's metabolism is crucial for understanding potential drug-drug interactions. Studies using recombinant human CYP enzymes or chemical inhibitors in human liver microsomes are commonly employed for this purpose. Research has clearly demonstrated that Loperamide is primarily metabolized by CYP3A4 and CYP2C8 through oxidative N-demethylation to form N-demethyl loperamide hres.cahres.canih.govfda.govdrugbank.comnih.govdrugs.comdovepress.comnih.govnih.govscholarsresearchlibrary.commedcentral.comgeneesmiddeleninformatiebank.nl. CYP2B6 and CYP2D6 may also play a minor role fda.govdrugbank.comnih.gov. Studies using inhibitors like ketoconazole (B1673606) (a potent CYP3A4 inhibitor) and quercetin (B1663063) or gemfibrozil (B1671426) (CYP2C8 inhibitors) have shown significant inhibition of Loperamide N-demethylation in human liver microsomes hres.cafda.govnih.govdrugs.commedcentral.comgeneesmiddeleninformatiebank.nl. While this compound is not the substrate in these studies, its use as an internal standard in the analytical method is critical for accurately quantifying the remaining Loperamide and the formation of its metabolite (N-demethyl loperamide) under the influence of specific enzyme inhibitors or in the presence of individual recombinant enzymes researchgate.netpsu.edu. This allows researchers to determine the relative contribution of each enzyme.
Pharmacokinetic Profiling in Pre-clinical Animal Models Utilizing this compound
Pharmacokinetic (PK) studies in pre-clinical animal models (such as rats, mice, or dogs) are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) in vivo before human studies. Deuterated analogs like this compound are frequently used in these studies, primarily as internal standards in bioanalytical methods to accurately quantify the concentration of the parent drug and its metabolites in biological samples (plasma, urine, feces, tissues) collected from the animals over time. This is particularly important for compounds like Loperamide, which have low systemic bioavailability due to extensive first-pass metabolism and efflux by transporters like P-glycoprotein hres.cahres.cahres.canih.govdrugs.comgeneesmiddeleninformatiebank.nlvettimes.commedsafe.govt.nzwikipedia.orghres.ca.
Evaluation of Deuterium (B1214612) Isotope Effects on Metabolic Rate and Pharmacokinetic Parameters in Animal Models
The incorporation of deuterium into a molecule can influence its metabolic rate due to the kinetic deuterium isotope effect. This effect arises from the stronger covalent bond between carbon and deuterium compared to carbon and hydrogen, which can slow down enzymatic reactions where C-H bond cleavage is the rate-limiting step. plos.org Loperamide is primarily metabolized in the liver, notably through N-demethylation mediated by cytochrome P450 enzymes, particularly CYP3A4 nih.govnih.govhres.ca. Other metabolic pathways include N-oxidation and C-hydroxylation nih.govresearchgate.net.
Studies investigating deuterium isotope effects on CYP-mediated metabolism of various compounds have demonstrated that the magnitude of the effect can be dependent on the specific enzyme isoform involved, the position of deuteration, and the extent of deuteration plos.org. For instance, research on the microsomal demethylation of N,N-dimethylbenzamides by cytochrome P-450 showed kinetic deuterium isotope effects nih.govresearchgate.net. While the provided information highlights the potential for deuterium substitution to affect pharmacokinetic and metabolic profiles medchemexpress.com, specific detailed research findings directly evaluating the impact of deuteration on the metabolic rate and pharmacokinetic parameters of this compound compared to unlabeled loperamide in animal models are not extensively detailed in the search results.
However, the use of this compound as an internal standard in quantitative analytical methods for loperamide and its metabolites in animal matrices researchgate.netresearchgate.netnih.gov implicitly supports its application in pharmacokinetic studies in animals. In these studies, the labeled internal standard helps account for variations during sample preparation and analysis, enabling accurate quantification of the unlabeled drug and its metabolites.
Identification and Quantification of Loperamide Metabolites in Research Systems
Loperamide undergoes extensive first-pass metabolism, resulting in low systemic bioavailability hres.caforensicresources.org. Non-clinical research systems, including in vivo animal models (such as rats and mice) and in vitro systems like liver microsomes, are utilized to identify and quantify loperamide metabolites. nih.govresearchgate.netfda.govsnmjournals.orgresearchgate.netvettimes.comnih.govfrontiersin.org The primary metabolic route involves N-dealkylation, leading to the formation of N-desmethyl loperamide nih.govnih.govresearchgate.netvettimes.comcaymanchem.com. Didesmethyl loperamide is another identified metabolite medchemexpress.comresearchgate.net. N-oxidation is also a known metabolic pathway for loperamide nih.govresearchgate.netpharmaffiliates.com.
Analytical Strategies for Desmethyl Loperamide and Didesmethyl Loperamide Identification
Analytical strategies for the identification and quantification of loperamide metabolites, including desmethyl loperamide and didesmethyl loperamide, in research systems commonly employ hyphenated techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.netnih.govresearchgate.netchromatographyonline.com Gas chromatography-mass spectrometry (GC-MS) methods have also been developed for the quantification of loperamide in biological samples, utilizing this compound as an internal standard. researchgate.netresearchgate.netnih.gov
LC-MS/MS is a powerful tool for metabolite analysis due to its sensitivity, selectivity, and ability to provide structural information through fragmentation patterns. chromatographyonline.com For example, LC-MS/MS methods have been described for the quantification of loperamide and N-desmethyl loperamide in blood and plasma. researchgate.netresearchgate.netchromatographyonline.com These methods often involve sample extraction procedures, such as protein precipitation, followed by chromatographic separation on columns like C18, and detection using mass spectrometry in selected-ion monitoring (SIM) or multiple reaction monitoring (MRM) modes. researchgate.netnih.govresearchgate.netchromatographyonline.com The use of this compound as an internal standard is critical for accurate quantification, helping to compensate for matrix effects and variations in extraction efficiency. researchgate.netresearchgate.netnih.gov
While specific detailed protocols for the identification of didesmethyl loperamide using these techniques are not extensively provided in the snippets, the general analytical approaches for loperamide and its N-demethylated metabolites would be similar.
Characterization of this compound N-Oxide and Other Labeled Metabolic Products
Loperamide N-oxide is a known metabolite of loperamide nih.govresearchgate.netpharmaffiliates.comaxios-research.comaxios-research.com. Deuterium-labeled versions, such as this compound N-oxide, are available and used as reference standards in analytical research pharmaffiliates.comsynzeal.comsimsonpharma.com. The characterization of labeled metabolic products, including this compound N-oxide, in research systems relies on advanced analytical techniques, primarily mass spectrometry.
Techniques like LC-MS(n) can be employed to identify and characterize the structures of metabolites, including labeled ones, by providing detailed fragmentation information. researchgate.net For instance, LC-MS(n) was used to identify an unexpected radiometabolite, the N-hydroxymethyl analog of [11C]N-desmethyl-loperamide ([11C]dLop), in mouse studies. nih.govresearchgate.net This demonstrates the capability of mass spectrometry-based approaches to elucidate the structures of labeled metabolites formed in biological systems.
While the provided snippets confirm the existence and use of this compound N-oxide as a labeled standard pharmaffiliates.comsynzeal.comsimsonpharma.com, detailed research findings specifically describing its characterization as a metabolic product in research systems using techniques like LC-MS(n) are not present. However, the general principles of metabolite characterization using mass spectrometry, as exemplified by the identification of other labeled loperamide metabolites, are applicable.
Role of Loperamide D6 in Pharmaceutical Quality Control and Reference Standard Programs
Utilization as a Certified Reference Material (CRM) for Loperamide (B1203769)
Loperamide-d6 is frequently employed as a reference standard, including as a Certified Reference Material (CRM), for Loperamide. Reference standards are critical for calibrating analytical equipment and validating analytical methods used to quantify Loperamide in various matrices. The use of a CRM like this compound ensures the accuracy and comparability of results across different laboratories and over time. These standards are typically supplied with detailed characterization data compliant with regulatory guidelines. Current time information in Chicago, IL, US.uni-goettingen.de Pharmaceutical secondary standards, including those for Loperamide, are qualified as Certified Reference Materials and offer a convenient alternative to preparing in-house standards for quality control applications. wikipedia.orgguidetopharmacology.orgnih.gov
Significance in Analytical Method Development and Validation (AMV) for Pharmaceutical Product Analysis
The application of this compound is significant in the development and validation of analytical methods for the analysis of pharmaceutical products containing Loperamide. Current time information in Chicago, IL, US.uni-goettingen.denih.govnih.govnih.gov Stable isotope-labeled standards like this compound are particularly useful as internal standards in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.govnih.govctdbase.orglgcstandards.com
In method validation studies, this compound as an internal standard helps to account for potential variations that can occur during sample preparation, injection, and analysis, such as matrix effects and fluctuations in instrument response. lgcstandards.com This leads to more accurate and reproducible results. For instance, in a method for quantifying loperamide in postmortem whole blood by gas chromatography mass spectrometry, this compound was used as the internal standard during validation studies that assessed accuracy, specificity, limit of detection, and stability. nih.gov The use of this compound helps ensure the reliability of analytical methods used for drug product analysis, supporting the quality and consistency of the final pharmaceutical product. chem960.comepichem.comnih.gov
Role in Quality Control (QC) Applications during Active Pharmaceutical Ingredient (API) Production
This compound is integral to Quality Control (QC) applications during the production of Loperamide API. Current time information in Chicago, IL, US.uni-goettingen.denih.govnih.govnih.gov In API manufacturing, rigorous testing is required at various stages to ensure the identity, purity, and strength of the active compound. This compound serves as a critical reference point in these QC procedures.
Traceability and Compliance with Pharmacopeial Standards (e.g., USP, EP)
The use of this compound as a reference standard facilitates traceability and compliance with major pharmacopeial standards, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). Current time information in Chicago, IL, US.nih.govnih.gov Pharmacopeias set stringent standards for the quality and purity of pharmaceutical substances and products.
Advanced Research Applications and Future Directions
Mechanistic Studies of Drug-Transporter Interactions (e.g., P-glycoprotein) in Pre-clinical Models Utilizing Loperamide-d6
Loperamide (B1203769) is known to be a substrate for P-glycoprotein (P-gp), an efflux transporter that plays a crucial role in limiting the absorption and distribution of many drugs, including their penetration into the central nervous system (CNS) researchgate.netdrugbank.com. Studying the interaction between drugs and transporters like P-gp is vital in understanding drug pharmacokinetics and potential drug-drug interactions.
Deuterium-labeled analogs like this compound are valuable tools in these studies. By using this compound alongside unlabeled loperamide, researchers can simultaneously quantify both the parent compound and its labeled counterpart. This is particularly useful in pre-clinical models to assess transporter activity and its impact on loperamide's distribution and elimination. The mass difference between Loperamide and this compound allows for their differentiation and independent measurement using mass spectrometry-based methods. This enables researchers to study the efflux activity of P-gp on loperamide in various biological matrices and cellular models, providing insights into the transporter's role in modulating loperamide's pharmacological profile. Studies have used deuterium-labeled loperamide as an internal standard in LC-MS/MS methods to measure loperamide concentrations in biological samples, which is essential for understanding its disposition and interaction with transporters in research settings tandfonline.com.
Exploration of Isotope-Edited Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry Techniques for Structural Elucidation
Isotope-edited NMR and high-resolution mass spectrometry (HRMS) are powerful techniques for structural elucidation and analysis of complex molecules. The incorporation of deuterium (B1214612) atoms in this compound can be exploited in these techniques.
In NMR spectroscopy, deuterium labeling can simplify complex proton NMR spectra by removing signals from the deuterated positions, allowing for clearer analysis of the remaining protons. While general searches did not yield specific studies on this compound NMR for structural elucidation of the compound itself (as its structure is known), isotope-edited NMR is a recognized technique for studying molecular interactions and dynamics by selectively labeling parts of a molecule springernature.com.
HRMS provides highly accurate mass measurements, which are essential for confirming the elemental composition of a compound and its metabolites. The distinct mass of this compound compared to unlabeled loperamide and potential metabolites allows for their unambiguous identification and quantification in complex mixtures using HRMS. This is particularly important in drug metabolism studies to track the metabolic fate of loperamide and differentiate its metabolites from the parent compound and internal standard.
Application in Metabolomics and Lipidomics Research as an Internal Standard
One of the most significant applications of this compound is its use as an internal standard in quantitative analysis, particularly in mass spectrometry-based metabolomics and lipidomics research clearsynth.comchemicalbook.comforensicresources.orgresearchgate.net.
In these fields, accurate quantification of a wide range of endogenous and exogenous compounds in biological samples is crucial. Matrix effects and variations in sample preparation and instrument performance can significantly impact the accuracy of quantification. Isotope-labeled internal standards like this compound are added to samples at a known concentration before analysis. Because this compound is chemically very similar to unlabeled loperamide (or other compounds being quantified), it behaves similarly during sample processing and analysis. However, its different mass allows it to be distinguished by the mass spectrometer. By comparing the ratio of the analyte's signal to the internal standard's signal, variations introduced during sample handling and analysis can be normalized, leading to more accurate and reproducible quantification. chromatographyonline.combiorxiv.org
While this compound is specifically a labeled version of loperamide, its principle as an internal standard in mass spectrometry is broadly applicable in metabolomics and lipidomics workflows for quantifying various compounds when appropriate labeled standards are used. Studies on quantifying loperamide in biological matrices using LC-MS/MS or GC-MS often utilize this compound as the internal standard to ensure method accuracy and reliability tandfonline.comforensicresources.orgresearchgate.net.
Computational Chemistry and Molecular Modeling Approaches for Deuterated Compounds in Structure-Activity Relationship (SAR) Studies
Computational chemistry and molecular modeling are increasingly used in drug discovery and development, including SAR studies. These approaches can help predict how structural changes in a molecule affect its activity and interaction with biological targets.
While direct studies specifically detailing computational chemistry or molecular modeling of this compound for SAR studies were not prominently found, the principles of computational chemistry can be applied to deuterated compounds. Deuteration can subtly influence the electronic and vibrational properties of a molecule, which can, in turn, affect its binding affinity and interactions. researchgate.net Computational methods can be used to model these subtle differences and predict their potential impact on the compound's behavior. This can be particularly relevant when studying enzyme kinetics or interactions with specific binding sites where even small isotopic effects might play a role. Computational chemistry has been used to study the binding of loperamide to ionophores in sensor development, demonstrating the applicability of these methods to loperamide and its analogs. abechem.com
Emerging Applications of Deuterated Analogs in Contemporary Biomedical Research Paradigms
Deuterated analogs are gaining prominence in various areas of biomedical research beyond traditional quantitative analysis. Their unique properties offer advantages in several emerging paradigms.
One area is in pharmacokinetic and metabolism studies. Deuteration can sometimes lead to a "deuterium isotope effect," which can slow down the metabolic rate at the deuterated position. This can be used to improve the metabolic stability of a drug candidate or to trace specific metabolic pathways. While not a primary application for this compound based on the search results, the concept applies to deuterated compounds in general.
Another emerging application is in advanced imaging techniques. Although less common for small molecules like loperamide, deuterium can be detected by certain imaging modalities, potentially allowing for the tracking of deuterated compounds in vivo.
Furthermore, deuterated standards are crucial in developing highly sensitive and specific analytical methods for therapeutic drug monitoring and forensic toxicology, ensuring accurate quantification of drugs and their metabolites in biological samples tandfonline.comresearchgate.netmedchemexpress.com. The use of this compound as an internal standard in LC-MS/MS and GC-MS methods for quantifying loperamide in biological fluids exemplifies this application in research and clinical settings. tandfonline.comforensicresources.orgresearchgate.net
Q & A
Q. What is the role of Loperamide-d6 in quantitative mass spectrometry-based pharmacokinetic studies?
this compound, a deuterated isotopologue of loperamide, is primarily used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for matrix effects, ionization efficiency variations, and analyte loss during sample preparation. Methodologically, researchers validate its suitability by comparing retention times, ion ratios, and signal consistency with the target analyte across biological matrices (e.g., plasma, urine). Stability under freeze-thaw cycles and long-term storage must also be confirmed to ensure data reproducibility .
Q. How do researchers validate the purity and stability of this compound under various experimental conditions?
Purity validation involves high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) to confirm isotopic enrichment (>98% deuterium incorporation). Stability studies include accelerated degradation tests (e.g., exposure to light, heat, and varying pH) followed by LC-MS/MS analysis to monitor decomposition products. Methodological rigor requires adherence to International Council for Harmonisation (ICH) guidelines Q2(R1) for analytical validation, ensuring robustness across laboratories .
Q. What criteria determine the selection of this compound as an internal standard in opioid metabolism studies?
Key criteria include:
- Structural similarity to the target analyte (loperamide) to mimic extraction efficiency and ionization behavior.
- Isotopic separation : Sufficient mass shift (e.g., +6 Da) to avoid spectral overlap.
- Absence in biological matrices : Confirmed via blank matrix analysis. Researchers must also verify that this compound does not interfere with endogenous metabolites or co-administered drugs, using specificity assays .
Advanced Research Questions
Q. How can experimental design mitigate matrix effects when using this compound in heterogeneous tissue samples?
Matrix effects vary across tissues (e.g., liver vs. brain homogenates) due to differences in lipid content and protein binding. Methodological solutions include:
- Post-column infusion studies to map ion suppression/enhancement zones.
- Matrix-matched calibration curves using tissue-specific blank matrices.
- Standard addition assays to quantify recovery rates. Statistical tools like analysis of variance (ANOVA) identify significant matrix-effect variations, guiding protocol adjustments .
Q. What analytical strategies resolve discrepancies in this compound recovery rates between in vitro and in vivo studies?
Discrepancies often arise from differences in protein binding or cellular uptake. Researchers employ:
- Microsomal incubation studies to simulate metabolic stability.
- Equilibrium dialysis to assess protein binding in plasma vs. buffer systems.
- Pharmacokinetic modeling (e.g., non-compartmental analysis) to correlate in vitro half-life with in vivo clearance. Contradictory data necessitate iterative hypothesis testing, leveraging Bayesian statistics to refine models .
Q. How does deuterium isotope effect (DIE) influence the chromatographic behavior of this compound compared to its protiated form?
DIE can alter retention times and fragmentation patterns due to differences in hydrogen-deuterium bond strength. Researchers quantify DIE using:
Q. What strategies optimize the synthesis of this compound to achieve high isotopic enrichment and minimal by-products?
Synthesis optimization involves:
- Deuterium source selection : Deuterated solvents (e.g., D₂O) or catalysts to minimize proton back-exchange.
- Reaction monitoring : Real-time MS/NMR to track deuteration efficiency.
- Purification : Preparative HPLC with ion-pairing agents to separate isotopic variants. Advanced techniques like cryogenic distillation or enzymatic deuteration may reduce by-product formation .
Data Analysis and Interpretation
Q. How should researchers statistically validate the use of this compound in multi-laboratory reproducibility studies?
Validation follows the ISO 17025 framework:
- Inter-laboratory comparisons using standardized protocols.
- Bland-Altman plots to assess agreement in quantitation results.
- Coefficient of variation (CV) thresholds (<15% for precision, <20% for accuracy). Outliers are investigated via root-cause analysis (e.g., instrument calibration drift) .
Q. What bioinformatics tools are employed to deconvolute this compound signals in complex metabolomics datasets?
Tools include:
- XCMS Online for peak alignment and noise reduction.
- SIMCA-P+ for orthogonal partial least squares-discriminant analysis (OPLS-DA) to distinguish IS signals from endogenous metabolites.
- MetaboAnalyst 5.0 for pathway enrichment analysis, ensuring IS-derived ions do not bias biological interpretations .
Cross-Disciplinary Applications
Q. How is this compound applied in neuropharmacology to study blood-brain barrier (BBB) penetration kinetics?
Researchers use:
- In situ brain perfusion models in rodents, with LC-MS/MS quantification of this compound in cerebrospinal fluid (CSF).
- P-glycoprotein knockout models to assess transporter-mediated efflux.
- Positron emission tomography (PET) with radiolabeled analogs for non-invasive tracking.
Data interpretation integrates Michaelis-Menten kinetics to model BBB transport efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
